2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole
Description
Properties
IUPAC Name |
[2-(4-chlorophenyl)-1H-indol-6-yl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF5NS/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(8-14(10)21-13)22(16,17,18,19)20/h1-8,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQBJUGFXPLWCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701182987 | |
| Record name | (OC-6-21)-[2-(4-Chlorophenyl)-1H-indol-6-yl]pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701182987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394319-73-3 | |
| Record name | (OC-6-21)-[2-(4-Chlorophenyl)-1H-indol-6-yl]pentafluorosulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394319-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (OC-6-21)-[2-(4-Chlorophenyl)-1H-indol-6-yl]pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701182987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fischer Indole Synthesis and its Variants
Historically, the Fischer indole synthesis has served as the backbone for indole construction, involving the acid-catalyzed cyclization of phenylhydrazines with ketones or aldehydes. Although effective, this method often suffers from limited regioselectivity and yields when applied to complex substituted indoles like 2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole.
Advanced Synthetic Strategies
Recent developments focus on multi-step, high-yielding protocols that incorporate intermediate isolations and selective functionalizations. These strategies often employ coupling reactions, oxidation, and cyclization steps, optimized for the incorporation of the pentafluorosulfanyl (SF₅) group and chlorophenyl moieties.
Synthesis of Precursors and Key Intermediates
Preparation of 2-Bromo-4'-benzyloxypropiophenone
A critical precursor, 2-bromo-4'-benzyloxypropiophenone, is synthesized via bromination of 4-benzyloxypropiophenone using bromine in acetic acid. This step typically yields around 47%, with purification challenges due to side reactions and by-products.
Formation of N-(4-Benzyloxyphenyl)-α-amino-4-benzyloxypropiophenone
Reaction of 4-benzyloxyaniline or its salt with the brominated propiophenone in ethanol or similar solvents, using bases such as sodium carbonate or triethylamine, leads to the intermediate N-(4-benzyloxyphenyl)-α-amino-4-benzyloxypropiophenone. This step exhibits high efficiency, with yields reaching up to 100% under optimized conditions.
Cyclization to Indole Derivative
The key cyclization involves reacting the intermediate with p-benzyloxyaniline hydrochloride in alcohol solvents at reflux, forming the indole core. The reaction proceeds via intramolecular cyclization facilitated by the nucleophilic attack of the amino group on the activated carbonyl, resulting in the target indole with yields between 81-100%.
Incorporation of the Pentafluorosulfanyl Group
The pentafluorosulfanyl group is introduced through specialized fluorination or sulfuration reactions. Although specific methods for SF₅ incorporation into indoles are complex, recent protocols involve nucleophilic substitution or electrophilic fluorination of suitable intermediates, often under mild conditions to preserve the integrity of the indole ring.
Optimized Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Bromination | Bromine in acetic acid | Acetic acid | Reflux | 4-6 hours | ~47% | Side reactions possible |
| Amino acid coupling | 4-benzyloxyaniline, brominated precursor | Ethanol, toluene, acetone | Reflux | 4-6 hours | 81-100% | High purity achievable |
| Cyclization | p-benzyloxyaniline hydrochloride | Alcohol solvents | Reflux | 12-24 hours | 80-100% | Purification critical |
Note: The overall yield of the multi-step synthesis can reach approximately 22-47%, with purification steps significantly impacting final yields.
Recent Innovations and Research Findings
Green Chemistry Approaches
Recent literature emphasizes environmentally benign solvents and catalytic systems, such as using ethanol or methanol, and avoiding heavy metal catalysts. These modifications improve safety, reduce waste, and enhance scalability.
Mechanistic Insights
Mechanistic studies reveal that the cyclization proceeds via formation of a hydrazone intermediate, followed by electrophilic aromatic substitution and ring closure. The presence of electron-withdrawing groups like SF₅ and Cl influences regioselectivity and reactivity, necessitating tailored reaction conditions.
Data Summary and Comparative Table
| Methodology | Key Reagents | Solvent | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Bromination + Cyclization | Bromine, p-benzyloxyaniline | Acetic acid, ethanol | 47-100% | High yield, straightforward | Side reactions, purification challenges |
| Multi-step coupling | 4-benzyloxyaniline, brominated precursor | Ethanol, toluene | Up to 81-100% | High purity, scalable | Multi-step process |
| Fluorination for SF₅ | Electrophilic fluorination | Specialized reagents | Variable | Incorporates SF₅ group | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions are common.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Nucleophilic Substitution: The presence of the 4-chlorophenyl group allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Catalysts: Palladium-based catalysts are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding indole-2-carboxylates, while reduction can produce various reduced indole derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound features an indole core, which is a five-membered ring structure containing nitrogen, and is known for its diverse pharmacological properties. The presence of a pentafluorosulfanyl group significantly enhances its physicochemical properties, making it an interesting candidate for various applications. The chlorophenyl moiety contributes to its potential interactions with biological targets through hydrophobic interactions and halogen bonding.
Medicinal Chemistry
The unique electronic properties imparted by the pentafluorosulfanyl group make 2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole a promising candidate for drug development. Research indicates that compounds containing indole structures often exhibit a range of biological activities, such as:
- Anticancer Activity : Indoles are known to interact with various cellular pathways, making them potential leads in cancer therapy.
- Antimicrobial Properties : The compound's ability to disrupt microbial cell membranes could be explored for developing new antibiotics.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways crucial for disease progression.
Materials Science
Due to its unique fluorinated structure, this compound could be investigated for applications in materials science:
- Fluorinated Polymers : The incorporation of this compound into polymer matrices could enhance thermal stability and chemical resistance.
- Electronic Materials : Its electronic properties may lead to applications in organic electronics and optoelectronic devices.
Biochemical Studies
Understanding the interaction of this compound with biological targets is essential for elucidating its mechanism of action:
- Ligand-Receptor Interactions : Studies could focus on how this compound binds to specific receptors or enzymes, providing insights into its potential therapeutic effects.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the compound's structure affect its biological activity can guide further drug design efforts.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to various receptors, influencing biological processes such as signal transduction and gene expression . The presence of the 4-chlorophenyl and pentafluorosulfanyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of 4-chlorophenyl and pentafluorosulfanyl groups. Below is a comparative analysis with key analogues:
Key Observations:
Substituent Diversity :
- The pentafluorosulfanyl group in the target compound distinguishes it from analogues like 2-Benzo[1,3]dioxol-5-yl-indolizine, which features a benzo[1,3]dioxol substituent. The SF₅ group’s strong electron-withdrawing nature may confer greater metabolic stability compared to electron-rich substituents like dioxolane .
- Fenvalerate, a pyrethroid insecticide, shares the 4-chlorophenyl moiety but incorporates it into a distinct ester-based scaffold. This highlights the versatility of chlorophenyl groups in diverse chemical classes .
Molecular Weight and Complexity :
- The target compound has a moderate molecular weight (353.74 g/mol), lower than fenvalerate (419.90 g/mol) but higher than simpler indole derivatives like 2-Benzo[1,3]dioxol-5-yl-indolizine (237.26 g/mol). This suggests a balance between steric bulk and functional-group complexity .
Physicochemical Properties: While explicit data (e.g., solubility, logP) for the target compound are absent in the evidence, the pentafluorosulfanyl group is known to enhance lipophilicity and thermal stability in related compounds. In contrast, fenvalerate’s ester and cyano groups contribute to its insecticidal activity and environmental persistence .
Pharmacological and Industrial Context
- Chlorophenyl-Containing Pharmaceuticals : Compounds like levocetirizine (CAS 130018-87-0) and pseudoephedrine derivatives () utilize chlorophenyl groups for antihistaminic or decongestant effects. However, these are structurally distinct from indole-based systems, underscoring the scaffold-dependent bioactivity of chlorophenyl motifs .
- Pentafluorosulfanyl Applications : The SF₅ group is increasingly explored in agrochemicals and medicinal chemistry for its resistance to hydrolysis and oxidative degradation. This contrasts with traditional halogen substituents (e.g., -Cl, -F), which may degrade more readily under physiological conditions .
Biological Activity
Structural Features
The compound's structure can be broken down into several key components:
- Indole Core : A five-membered ring containing nitrogen, commonly found in many biologically active molecules.
- Chlorophenyl Group : Enhances hydrophobic interactions, which can be crucial for ligand-receptor binding.
- Pentafluorosulfanyl Group : Known for its strong electronegativity, which may facilitate halogen bonding and enhance the compound's reactivity.
The presence of fluorine atoms in the pentafluorosulfanyl group significantly alters the physicochemical properties of the compound. This alteration can affect solubility, stability, and interaction with biological targets, making it a candidate for further research in medicinal chemistry.
| Property | Description |
|---|---|
| Molecular Weight | High due to multiple fluorine substitutions |
| Solubility | Potentially low due to high electronegativity |
| Stability | Enhanced by the presence of halogen atoms |
Biological Activity
While specific studies on 2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole are scarce, insights can be drawn from related compounds and structural analogs. Research indicates that indoles can exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.
The proposed mechanisms of action for similar compounds often involve:
- Enzyme Inhibition : Compounds with similar structures may inhibit specific enzymes critical for cellular processes.
- Receptor Interaction : The hydrophobic nature of the chlorophenyl group allows for interactions with various receptors.
- Apoptosis Induction : Some indole derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies and Related Research
-
Indole Derivatives in Cancer Research :
- A study evaluating various indole derivatives found that certain substitutions led to significant cytotoxic effects against human non-small cell lung cancer (A549) cells. For instance, compounds with halogen substitutions demonstrated enhanced inhibitory activity compared to non-substituted variants .
- Mechanistic Insights from Similar Compounds :
-
Comparative Analysis with Other Compounds :
- A comparative study highlighted how variations in substituents on the indole core could lead to different biological profiles. For example, 2-(4-Fluorophenyl)-6-pentafluorosulfanyl-1H-indole exhibited lower toxicity compared to its chlorinated counterpart due to reduced electronegativity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole, and what challenges arise during its purification?
- Methodological Answer : The synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce the 4-chlorophenyl and pentafluorosulfanyl (SF₅) groups onto the indole scaffold. Key challenges include:
- Reactivity of SF₅ : The SF₅ group is highly electron-withdrawing, requiring inert reaction conditions (e.g., dry solvents, nitrogen atmosphere) to avoid decomposition .
- Purification : Due to the compound’s hydrophobicity and potential by-products (e.g., dehalogenated intermediates), preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) is recommended .
- Characterization : Use high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm regioselectivity and purity .
Q. How can spectroscopic techniques resolve ambiguities in the structural confirmation of this compound?
- Methodological Answer :
- ¹⁹F NMR : Critical for verifying the SF₅ group’s presence, as it produces a distinct quintet (~δ -60 ppm) due to coupling between fluorine nuclei .
- X-ray crystallography : Resolves positional isomerism (e.g., 6-SF₅ vs. 5-SF₅ substitution) by providing unambiguous bond-length data .
- IR spectroscopy : Confirms the absence of residual hydroxyl or amine groups (e.g., NH stretch in indole at ~3400 cm⁻¹) .
Advanced Research Questions
Q. How do electronic effects of the SF₅ and 4-chlorophenyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA software to model electron density distribution. The SF₅ group’s strong electron-withdrawing effect reduces electron density at the indole’s 2-position, slowing electrophilic substitution but enhancing oxidative stability .
- Experimental validation : Compare reaction rates with analogs (e.g., 6-fluoro or 6-nitro derivatives) under identical Pd-catalyzed coupling conditions. Monitor intermediates via LC-MS to identify rate-limiting steps .
Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. kinase inhibition) be systematically analyzed?
- Methodological Answer :
- Dose-response profiling : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293, HeLa) to distinguish target-specific effects from general toxicity .
- Off-target screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions. Cross-reference with structural analogs (e.g., 4-fluorophenyl indoles) to isolate SF₅-specific effects .
- Meta-analysis : Compare data across studies using tools like ChemAxon’s MarvinSuite to normalize experimental variables (e.g., solvent, assay pH) .
Q. What computational strategies are effective for predicting the compound’s binding modes in enzyme inhibition studies?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger’s Glide to simulate binding to target proteins (e.g., cyclooxygenase-2). Parameterize the SF₅ group’s van der Waals radii and partial charges using RESP/ESP-derived atomic charges .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted binding poses. Compare with experimental IC₅₀ values to validate models .
Experimental Design Considerations
Q. How to optimize reaction yields when scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Process chemistry : Implement flow chemistry for exothermic steps (e.g., SF₅ introduction) to improve heat dissipation and reduce side reactions .
- Design of Experiments (DoE) : Use JMP or MODDE software to optimize variables (e.g., catalyst loading, temperature) via central composite design .
Q. What analytical methods are critical for detecting trace impurities in this compound?
- Methodological Answer :
- LC-QTOF-MS : Detect impurities at <0.1% levels by comparing fragmentation patterns with reference standards .
- ICP-MS : Screen for residual palladium (common in cross-coupled products) to ensure compliance with ICH Q3D guidelines (<10 ppm) .
Contradiction Resolution
Q. How to address discrepancies in reported solubility data across studies?
- Methodological Answer :
- Standardized protocols : Use USP <1236> guidelines for solubility testing. Pre-equilibrate solvents (e.g., DMSO, PBS) at 25°C for 24 hours before measurement .
- Hansen Solubility Parameters (HSP) : Calculate HSPiP values to rationalize solvent-dependent discrepancies (e.g., δD = 18.5, δP = 5.2, δH = 4.1) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
